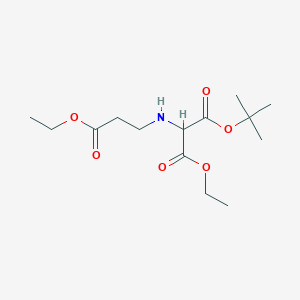
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis. This particular compound features a tert-butyl group, an ethyl group, and an ethoxy-oxopropylamino group attached to the malonate core, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available tert-butyl malonate and ethyl malonate.
Reaction with Ethoxy-oxopropylamine: The tert-butyl and ethyl malonates are reacted with ethoxy-oxopropylamine under controlled conditions to introduce the ethoxy-oxopropylamino group.
Catalysts and Solvents: Common catalysts such as potassium tert-butoxide and solvents like tetrahydrofuran are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted malonates, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The ethoxy-oxopropylamino group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ethyl malonate: Similar in structure but lacks the ethoxy-oxopropylamino group.
Di-tert-butyl 3,3’-((2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropanoate: Contains similar functional groups but has a more complex structure.
Uniqueness
1-tert-Butyl 3-ethyl 2-((3-ethoxy-3-oxopropyl)amino)malonate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of the ethoxy-oxopropylamino group enhances its versatility in various chemical and biological processes.
Eigenschaften
Molekularformel |
C14H25NO6 |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-ethyl 2-[(3-ethoxy-3-oxopropyl)amino]propanedioate |
InChI |
InChI=1S/C14H25NO6/c1-6-19-10(16)8-9-15-11(12(17)20-7-2)13(18)21-14(3,4)5/h11,15H,6-9H2,1-5H3 |
InChI-Schlüssel |
IZNDQFWYUBNEJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC(C(=O)OCC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


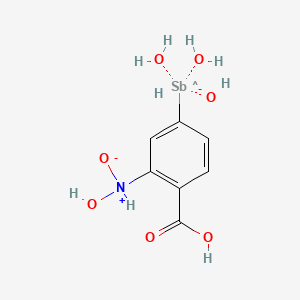
![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)

![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)
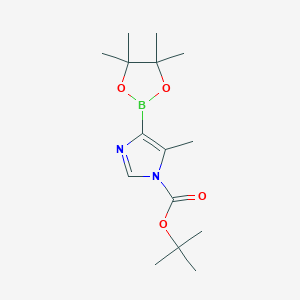
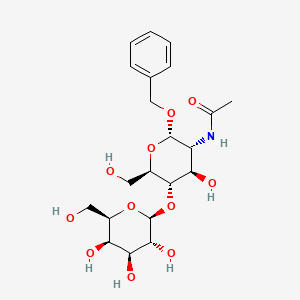
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)


![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
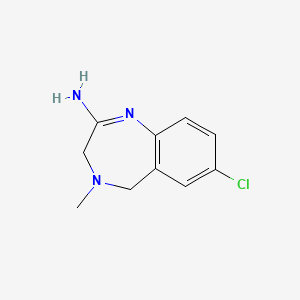
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)
